molecular formula C20H29N3O2 B5686747 N'-CYCLOOCTYLIDENE-4-[(MORPHOLIN-4-YL)METHYL]BENZOHYDRAZIDE

N'-CYCLOOCTYLIDENE-4-[(MORPHOLIN-4-YL)METHYL]BENZOHYDRAZIDE

Cat. No.: B5686747
M. Wt: 343.5 g/mol
InChI Key: GWTQOVPVUWJTBM-UHFFFAOYSA-N
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Description

N’-Cyclooctylidene-4-[(morpholin-4-yl)methyl]benzohydrazide is a chemical compound known for its unique structure and potential applications in various scientific fields. This compound is characterized by the presence of a cyclooctylidene group, a morpholinylmethyl group, and a benzohydrazide moiety, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-cyclooctylidene-4-[(morpholin-4-yl)methyl]benzohydrazide typically involves the reaction of cyclooctanone with 4-[(morpholin-4-yl)methyl]benzohydrazide under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require the use of a catalyst to facilitate the process. The reaction conditions, including temperature and time, are optimized to achieve a high yield of the desired product.

Industrial Production Methods

In an industrial setting, the production of N’-cyclooctylidene-4-[(morpholin-4-yl)methyl]benzohydrazide may involve large-scale synthesis using automated reactors and continuous flow systems. The process is designed to ensure consistency, efficiency, and safety, with strict quality control measures in place to monitor the purity and yield of the compound.

Chemical Reactions Analysis

Types of Reactions

N’-Cyclooctylidene-4-[(morpholin-4-yl)methyl]benzohydrazide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: It can be reduced to yield different reduced forms, depending on the reagents and conditions used.

    Substitution: The compound can participate in substitution reactions, where one or more functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and hydrogen gas in the presence of a catalyst are typically used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction can produce various reduced forms of the compound. Substitution reactions result in the formation of new compounds with different functional groups.

Scientific Research Applications

N’-Cyclooctylidene-4-[(morpholin-4-yl)methyl]benzohydrazide has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N’-cyclooctylidene-4-[(morpholin-4-yl)methyl]benzohydrazide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

Similar Compounds

  • N’-Cyclohexylidene-4-[(morpholin-4-yl)methyl]benzohydrazide
  • N’-Cyclopentylidene-4-[(morpholin-4-yl)methyl]benzohydrazide
  • N’-Cycloheptylidene-4-[(morpholin-4-yl)methyl]benzohydrazide

Uniqueness

N’-Cyclooctylidene-4-[(morpholin-4-yl)methyl]benzohydrazide is unique due to its specific cyclooctylidene group, which imparts distinct chemical and physical properties compared to its analogs. This uniqueness makes it a valuable compound for research and industrial applications, offering different reactivity and potential biological activities.

Properties

IUPAC Name

N-(cyclooctylideneamino)-4-(morpholin-4-ylmethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H29N3O2/c24-20(22-21-19-6-4-2-1-3-5-7-19)18-10-8-17(9-11-18)16-23-12-14-25-15-13-23/h8-11H,1-7,12-16H2,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWTQOVPVUWJTBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCC(=NNC(=O)C2=CC=C(C=C2)CN3CCOCC3)CCC1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H29N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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